molecular formula C7H4ClF3O4S2 B1464665 2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride CAS No. 77797-87-6

2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride

Cat. No. B1464665
CAS RN: 77797-87-6
M. Wt: 308.7 g/mol
InChI Key: OHTWWXFKNQKHNT-UHFFFAOYSA-N
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Description

2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 77797-87-6 . It has a molecular weight of 308.69 and its IUPAC name is 2-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClF3O4S2/c8-17(14,15)6-4-2-1-3-5(6)16(12,13)7(9,10)11/h1-4H . This code provides a specific representation of the molecule’s structure.

Mechanism of Action

2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride acts as a nucleophile in substitution reactions. It reacts with a variety of electrophiles, including alkyl halides, acyl halides, and aryl halides. The reaction proceeds via a nucleophilic substitution mechanism, in which the nucleophile displaces the leaving group from the electrophile.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects. In animal models, this compound has been shown to have no significant adverse effects.

Advantages and Limitations for Lab Experiments

2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride has several advantages for lab experiments. It is relatively inexpensive and is readily available from chemical suppliers. It is also relatively stable and has a long shelf life. Furthermore, it is easy to handle and store.
On the other hand, this compound has several limitations. It is a corrosive reagent and should be handled with caution. It is also toxic and should be handled with protective equipment. Furthermore, it is a strong acid and should not be used in reactions that involve nucleophilic compounds.

Future Directions

The use of 2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride in organic synthesis is likely to increase in the future, as it is a versatile reagent that can be used in a wide range of reactions. Furthermore, its use in medicinal chemistry and drug discovery is likely to increase, as it is an important tool for the synthesis of small molecules. In addition, its use in the synthesis of organic electroactive materials, such as organic photovoltaic cells, is likely to increase in the future. Finally, its use in the synthesis of peptides, proteins, and other macromolecules is likely to increase in the future, as it is an important tool for the synthesis of these molecules.

Scientific Research Applications

2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride is used in various scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. It is used in the synthesis of small molecules, such as drugs, agrochemicals, and other small molecules. It is also used in the synthesis of peptides, proteins, and other macromolecules. Furthermore, this compound is used in the synthesis of organic electroactive materials, such as organic photovoltaic cells.

properties

IUPAC Name

2-(trifluoromethylsulfonyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O4S2/c8-17(14,15)6-4-2-1-3-5(6)16(12,13)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTWWXFKNQKHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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